molecular formula C19H29N3O2 B5485347 rel-(4aS,8aR)-1-(2-aminoethyl)-6-(2-methoxy-4-methylbenzyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride

rel-(4aS,8aR)-1-(2-aminoethyl)-6-(2-methoxy-4-methylbenzyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride

Cat. No.: B5485347
M. Wt: 331.5 g/mol
InChI Key: DSHUDUWRPNVRNK-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(4aS,8aR)-1-(2-aminoethyl)-6-(2-methoxy-4-methylbenzyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.22597718 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methoxy-4-methylphenyl)methyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-3-4-16(18(11-14)24-2)13-21-9-7-17-15(12-21)5-6-19(23)22(17)10-8-20/h3-4,11,15,17H,5-10,12-13,20H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUDUWRPNVRNK-DOTOQJQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC3C(C2)CCC(=O)N3CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CC[C@@H]3[C@H](C2)CCC(=O)N3CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.